3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one
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Description
3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C13H8BrNOS and its molecular weight is 306.18. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives in Biological Interest
Thiophene derivatives, including compounds structurally similar to "3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one", have been reviewed for their structure-activity relationships. These compounds display a broad spectrum of molecular structures and therapeutic properties, arranged according to their biological activities as indicated by specific test systems. The interchange with the thiophene ring has involved various aromatic ring systems, highlighting the complexity and versatility of thiophene derivatives in medicinal chemistry (Drehsen & Engel, 1983).
Indole Synthesis and Applications
The synthesis of indole frameworks, including those related to "this compound", has seen significant interest. New methods for indole synthesis, essential in organic chemistry and pharmacology, have been developed, showing the importance of indole in creating biologically active compounds. This extensive review of indole synthesis methods serves as a valuable reference for designing novel therapeutic agents (Taber & Tirunahari, 2011).
Chalcogenadiazoles in Heterocyclic Synthesis
The synthesis and chemical transformations of chalcogenadiazoles, which can be conceptually linked to the structural motifs in "this compound", underscore their powerful synthetic potential. These compounds are utilized in creating various heterocyclic compounds, such as benzofurans and indoles, demonstrating the role of thiophene derivatives in the synthesis of complex heterocyclic structures (Petrov & Androsov, 2013).
Knoevenagel Condensation in Anticancer Agents
The Knoevenagel condensation reaction, a method potentially relevant for synthesizing compounds like "this compound", is highlighted for its role in developing anticancer agents. This reaction has been adapted across various pharmacophoric frameworks, demonstrating the significance of such chemical reactions in drug discovery and the development of molecules with promising anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
Properties
IUPAC Name |
(3Z)-3-[(4-bromothiophen-3-yl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-11-7-17-6-8(11)5-10-9-3-1-2-4-12(9)15-13(10)16/h1-7H,(H,15,16)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZWHMATWICJZ-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CSC=C3Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CSC=C3Br)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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